molecular formula C24H24N6O7 B2582052 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922061-47-0

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2582052
CAS RN: 922061-47-0
M. Wt: 508.491
InChI Key: BWSSQAUGHHITPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative with a pyrazolopyrimidine moiety attached via an ethyl linker . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities. The pyrazolopyrimidine moiety is a fused pyrazole and pyrimidine ring, which is often found in bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugation of the benzamide and pyrazolopyrimidine moieties. This could potentially allow for pi-stacking interactions in the solid state .

Scientific Research Applications

Anticancer Activity

The structural analogs of this compound have been studied for their potential as anticancer agents. The presence of the 1,2,3-triazole moiety, which can be synthesized through a click reaction with aryl azides, has shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro . This suggests that our compound may also possess similar anticancer properties and could be a candidate for further cancer research.

Anti-Tumor Agents

Flavonoid derivatives of the compound, particularly those with benzimidazole linkages, have been designed and evaluated for their anti-tumor properties. These compounds have displayed significant antiproliferative activity in various human and mouse cancer cell lines, indicating the potential of our compound in anti-tumor drug development .

Insulin Sensitivity Improvement

Derivatives of this compound have been investigated for their role in improving insulin sensitivity and glucose tolerance. They have been found to activate the PI3K/Akt pathway, which is crucial for insulin signaling, suggesting that our compound could be beneficial in the treatment of diabetes and related metabolic disorders .

Hepatic Fibrosis Treatment

Compounds with similar structures have shown effectiveness in reducing collagen deposition in liver fibrosis models. This indicates that our compound could be explored for its potential in treating hepatic fibrosis by inhibiting collagen synthesis or activating hepatic stellate cells .

Anxiety and Stress Management

Some derivatives have been used in rodent models to discover novel anxiolytic agents. Given the structural similarities, our compound could be researched for its potential effects on psychological and neurochemical aspects of anxiety and stress .

Antioxidant Properties

The compound’s derivatives have demonstrated the ability to suppress oxidative stress by increasing the levels of proteins associated with antioxidant defense. This suggests that our compound could be studied for its antioxidant properties and its potential role in preventing oxidative stress-related diseases .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSQAUGHHITPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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